Cas no 931-23-7 (Hydroxybutenolide)

Hydroxybutenolide structure
Hydroxybutenolide structure
Nom du produit:Hydroxybutenolide
Numéro CAS:931-23-7
Le MF:C5H6O3
Mégawatts:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300

Hydroxybutenolide Propriétés chimiques et physiques

Nom et identifiant

    • 2(5H)-Furanone, 5-hydroxy-3-methyl-
    • 2-hydroxy-4-methyl-2H-furan-5-one
    • 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
    • Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
    • 2(5H)-Furanone, 3,5-dihydroxy-
    • 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
    • 4-Hydroxy-2-methylbut-2-en-4-olide
    • 5-Hydroxy-3-methyl-2-butenolide
    • 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
    • 4-Hydroxy-2-methylbut-2-enolide
    • DTXSID90415048
    • H1747
    • CS-0139161
    • C77517
    • 931-23-7
    • 5-hydroxy-3-methyl-2(5H)-furanone
    • SY219275
    • EN300-320927
    • MFCD15145822
    • 5-hydroxy-3-methylfuran-2(5H)-one
    • ghl.PD_Mitscher_leg0.903
    • CHEBI:195253
    • SCHEMBL7548600
    • 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
    • 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
    • Hydroxybutenolide
    • MDL: MFCD15145822
    • Piscine à noyau: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
    • La clé Inchi: HQIZYPQNJWENRT-UHFFFAOYSA-N
    • Sourire: O=C1C(C)=CC(O)O1

Propriétés calculées

  • Qualité précise: 114.031694049g/mol
  • Masse isotopique unique: 114.031694049g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 8
  • Nombre de liaisons rotatives: 0
  • Complexité: 148
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 46.5Ų
  • Le xlogp3: 0

Hydroxybutenolide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-320927-5.0g
5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
931-23-7 95.0%
5.0g
$338.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H18400-100mg
5-Hydroxy-3-methylfuran-2(5H)-one
931-23-7 98%
100mg
¥67.0 2024-07-19
eNovation Chemicals LLC
D918187-1g
5-Hydroxy-3-methylfuran-2(5H)-one
931-23-7 95%
1g
$590 2024-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1747-200MG
5-Hydroxy-3-methyl-2(5H)-furanone
931-23-7 >95.0%(GC)
200mg
¥280.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1747-1G
5-Hydroxy-3-methyl-2(5H)-furanone
931-23-7 >95.0%(GC)
1g
¥780.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1747-200MG
Hydroxybutenolide
931-23-7 95.0%(GC)
200MG
¥450.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1747-1G
Hydroxybutenolide
931-23-7 95.0%(GC)
1G
¥1450.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1747-1G
Hydroxybutenolide
931-23-7 95.0%(GC)
1g
¥780.0 2024-07-20
Aaron
AR01BY40-5g
5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
931-23-7 98%
5g
$444.00 2025-02-09
eNovation Chemicals LLC
D918187-1g
5-Hydroxy-3-methylfuran-2(5H)-one
931-23-7 95%
1g
$590 2025-02-20

Hydroxybutenolide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Référence
Synthesis of useful functionalized prenyl derivatives in the E or Z configuration
Solladie, Guy; Berl, Valerie, Synlett, 1991, (11), 795-6

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Référence
Synthesis of highly enantio-enriched stereoisomers of hydroxy-GR24
Morris, J. C.; McErlean, C. S. P., Organic & Biomolecular Chemistry, 2016, 14(4), 1236-1238

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid
Référence
Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones
Canevet, Jean Claude; Graff, Yves, Helvetica Chimica Acta, 1979, 62(5), 1614-21

Méthode de production 4

Conditions de réaction
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Référence
2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides
Fell, Stephen C. M.; Harbridge, John B., Tetrahedron Letters, 1990, 31(29), 4227-8

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  26 h, 120 °C; cooled
Référence
A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis
Malik, Heetika; Rutjes, Floris P. J. T.; Zwanenburg, Binne, Synthesis, 2010, (19), 3271-3273

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Référence
Preparation of thioether strigolactone derivatives and its application as plant growth regulator
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  48 h, 100 °C
Référence
(PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation
Lee, Belinda T.; Schrader, Thomas O.; Martin-Matute, Belen; Kauffman, Christopher R.; Zhang, Peng; et al, Tetrahedron, 2004, 60(34), 7391-7396

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  16 h, reflux
Référence
Preparation and application of lactone analogs with indolin-2-one skeleton
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, 110 °C
Référence
Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones
Yasui, Motohiro ; Yamada, Ayano; Tsukano, Chihiro ; Hamza, Andrea ; Papai, Imre; et al, Angewandte Chemie, 2020, 59(32), 13479-13483

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrochloric acid
Référence
Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type
Pattenden, Gerald; Weedon, B. C. L., Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetic acid ;  4 h, rt → reflux
1.2 Solvents: Water ;  rt → 90 °C; 45 min, 90 °C
Référence
Strigolactone formulations and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Référence
Compound capable of bidirectionally regulating plant growth and its preparation
, China, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi
Akiyama, Kohki; Ogasawara, Shin; Ito, Seisuke; Hayashi, Hideo, Plant and Cell Physiology, 2010, 51(7), 1104-1117

Méthode de production 14

Conditions de réaction
1.1 Reagents: Phenylboronic acid Solvents: Water ;  16 h, 100 °C
Référence
Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution
Blanco-Ania, Daniel; Zwanenburg, Binne, Methods in Molecular Biology (New York, 2021, 2309, 37-55

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Référence
Preparation of furanyl oxime ether compounds and application thereof
, China, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Amberlyst 15 Solvents: Water
Référence
A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides
Boukouvalas, John; Lachance, Nicolas, Synlett, 1998, (1), 31-32

Méthode de production 17

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt → reflux
Référence
Methods for hydraulic enhancement of crops
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, rt → reflux
Référence
Alkenyl ether compound with strigolactone activity and application thereof for plant growth regulator
, China, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → reflux; 16 h, reflux
Référence
Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid
, China, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Référence
Novel herbicidal preparation and preparation method thereof
, China, , ,

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